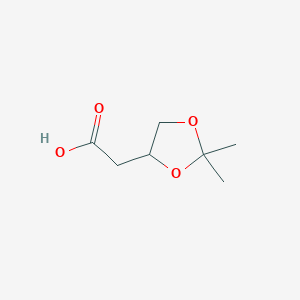

(2,2-Dimethyl-1,3-dioxolan-4-yl)acetic acid

Description

BenchChem offers high-quality (2,2-Dimethyl-1,3-dioxolan-4-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,2-Dimethyl-1,3-dioxolan-4-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2,2-dimethyl-1,3-dioxolan-4-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-7(2)10-4-5(11-7)3-6(8)9/h5H,3-4H2,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIUZBDNWEHNDHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)CC(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70556443 | |

| Record name | (2,2-Dimethyl-1,3-dioxolan-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70556443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210297-55-5 | |

| Record name | 2,2-Dimethyl-1,3-dioxolane-4-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=210297-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,2-Dimethyl-1,3-dioxolan-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70556443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating the Safety Landscape of (4S)-2,2-Dimethyl-1,3-dioxolane-4-acetic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(4S)-2,2-Dimethyl-1,3-dioxolane-4-acetic acid, a chiral building block of significant interest in pharmaceutical synthesis, demands a thorough understanding of its chemical safety profile to ensure the well-being of laboratory personnel and the integrity of research outcomes. This technical guide provides a comprehensive overview of the available safety data, handling procedures, and emergency protocols. It is designed to empower researchers with the knowledge necessary to work with this compound responsibly and effectively.

Chemical Identity and Physicochemical Properties

(4S)-2,2-Dimethyl-1,3-dioxolane-4-acetic acid is a derivative of L-malic acid and belongs to the dioxolane class of compounds. Its structure, featuring a chiral center, makes it a valuable intermediate in the synthesis of complex molecules.

Table 1: Physicochemical Data

| Property | Value | Source |

| CAS Number | 87319-12-8 | [1][2] |

| Molecular Formula | C₇H₁₂O₄ | [1][2] |

| Molecular Weight | 160.17 g/mol | [1][2][3] |

| Appearance | Data not available | |

| Boiling Point | Data not available | [1] |

| Melting Point | Data not available | [1] |

| Flash Point | Data not available | [1] |

| Solubility | Data not available |

Hazard Identification and GHS Classification

Comprehensive GHS classification for the specific (4S) stereoisomer (CAS 87319-12-8) is not currently available in major regulatory databases. However, safety data for the closely related racemic mixture, (2,2-Dimethyl-1,3-dioxolan-4-yl)acetic acid, provides crucial guidance. According to PubChem, this compound is classified as follows:

Table 2: GHS Hazard Classification for (2,2-Dimethyl-1,3-dioxolan-4-yl)acetic acid

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3 | H335: May cause respiratory irritation |

Source: PubChem[3]

Based on this information, it is prudent to handle (4S)-2,2-Dimethyl-1,3-dioxolane-4-acetic acid as a substance that can cause significant irritation to the skin, eyes, and respiratory system. The "Danger" signal word associated with the racemate underscores the need for stringent safety precautions.[3]

Safe Handling and Storage Protocols

The causality behind the following handling and storage recommendations is rooted in the potential for skin, eye, and respiratory irritation, as well as the general principles of chemical safety for non-volatile organic acids.

Engineering Controls and Personal Protective Equipment (PPE)

A self-validating system of protection involves a multi-layered approach, beginning with robust engineering controls and culminating in appropriate PPE.

-

Ventilation: All manipulations of (4S)-2,2-Dimethyl-1,3-dioxolane-4-acetic acid should be conducted in a well-ventilated laboratory. The use of a chemical fume hood is strongly recommended, especially when handling the solid form to avoid inhalation of dust particles, or when heating the substance.[4]

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and the potential for serious eye damage.[4]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn to prevent skin contact and irritation.[4] Gloves should be inspected before use and changed immediately if contaminated.

-

Skin and Body Protection: A laboratory coat or other protective clothing is required to prevent skin exposure.[4]

Storage Requirements

Proper storage is critical to maintaining the chemical's integrity and preventing accidental exposure.

-

Container: Keep the container tightly closed to prevent the absorption of moisture and contamination.[4]

-

Temperature: Store in a cool, dry place. Some suppliers recommend refrigeration.[4][5]

-

Incompatible Materials: Store away from strong oxidizing agents.[4]

Emergency Procedures: A Validated Response System

A pre-defined and understood emergency plan is a cornerstone of laboratory safety. The following protocols are based on standard laboratory practices for handling acidic and irritant compounds.

First-Aid Measures

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory irritation persists.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops or persists.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention due to the risk of serious eye damage.

-

Ingestion: Do not induce vomiting. Rinse the mouth with water. If the person is conscious, give them a small amount of water to drink. Seek immediate medical attention.

Accidental Release Measures

In the event of a spill, a systematic and calm response is essential to mitigate the hazard.

Diagram 1: Accidental Spill Response Workflow

Caption: Workflow for responding to an accidental spill.

Fire-Fighting Measures

While specific flammability data is unavailable for (4S)-2,2-Dimethyl-1,3-dioxolane-4-acetic acid, general precautions for organic compounds should be followed.

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Hazardous Combustion Products: Thermal decomposition may produce carbon monoxide and carbon dioxide.

-

Fire-Fighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Toxicological and Ecological Information

There is a significant lack of specific toxicological and ecological data for (4S)-2,2-Dimethyl-1,3-dioxolane-4-acetic acid in the public domain. No information was found regarding acute toxicity, carcinogenicity, mutagenicity, or reproductive toxicity. Similarly, data on its environmental fate and ecotoxicity are not available. Therefore, it is imperative to prevent its release into the environment. All waste containing this compound should be disposed of as hazardous chemical waste in accordance with local and national regulations.

Conclusion: A Commitment to Proactive Safety

The safe and effective use of (4S)-2,2-Dimethyl-1,3-dioxolane-4-acetic acid in a research setting hinges on a proactive and informed approach to safety. While a complete safety profile for this specific isomer is not yet established, the available data for closely related compounds provides a solid foundation for risk assessment and the implementation of robust safety protocols. By adhering to the guidelines outlined in this document, researchers can minimize risks, protect themselves and their colleagues, and foster a culture of safety in the laboratory.

References

-

LookChem. (4S)-2,2-Dimethyl-1,3-dioxolane-4-acetic acid. [Link]

-

PubChem. (2,2-Dimethyl-1,3-dioxolan-4-yl)acetic acid. [Link]

-

PubChem. (S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid. [Link]

Sources

Chiral building blocks derived from (S)-malic acid and solketal

Title: Strategic Utilization of (S)-Malic Acid and Solketal: A Technical Guide to C3 and C4 Chiral Building Blocks

Executive Summary

In the high-stakes landscape of asymmetric synthesis, the "Chiral Pool" remains the most robust strategy for introducing stereochemical complexity. This guide focuses on two foundational pillars of this pool: (S)-Malic Acid (a C4 synthon) and Solketal (a protected C3 glycerol derivative).

While often viewed as simple commodity chemicals, their utility in modern drug discovery lies in their divergent reactivity. This whitepaper details the transformation of these precursors into high-value intermediates—specifically (S)-3-hydroxytetrahydrofuran and (S)-glyceraldehyde acetonide —providing validated protocols that prioritize stereochemical integrity over simple conversion.

Part 1: (S)-Malic Acid – The C4 Platform

(S)-Malic acid (L-Malic acid) is unique among C4 synthons due to its

The Core Transformation: Synthesis of (S)-1,2,4-Butanetriol

The reduction of malic acid to 1,2,4-butanetriol (BT) is the critical branch point. While direct reduction of the acid using Borane-DMS is possible, it is hazardous on scale. The industry-standard approach involves the intermediate esterification to dimethyl malate, followed by reduction with Sodium Borohydride (

Experimental Protocol: Selective Reduction of Dimethyl Malate

-

Objective: Synthesis of (S)-1,2,4-butanetriol from (S)-dimethyl malate.

-

Scale: 50 mmol basis.

Reagents:

-

(S)-Dimethyl malate (7.4 g, 50 mmol)

-

Sodium Borohydride (

) (3.8 g, 100 mmol) -

THF (Anhydrous, 100 mL) / Methanol (20 mL)

-

Workup: Amberlyst-15 (H+ form) or 3M HCl.

Step-by-Step Methodology:

-

Activation: Dissolve (S)-dimethyl malate in anhydrous THF (80 mL) under

atmosphere. Cool to 0°C. -

Hydride Addition: Add

portion-wise over 20 minutes. The reaction is exothermic; maintain internal temperature <10°C. -

Methanolysis: Add Methanol (20 mL) dropwise over 30 minutes. Note: Methanol acts as a catalyst to form the reactive borohydride species.

-

Reflux: Allow the mixture to warm to room temperature, then reflux (65°C) for 4 hours. Monitor by TLC (EtOAc/MeOH 9:1, stain with KMnO4).

-

Quench & Workup: Cool to 0°C. Quench excess hydride with saturated

or Acetone. Acidify with Amberlyst-15 resin (or HCl) to pH 5 to decompose borate complexes. Filter resin and concentrate. -

Borate Removal: Co-evaporate the residue with Methanol (3 x 50 mL) to remove trimethyl borate. This step is critical; failure to remove borates results in viscous, impure oils.

-

Purification: Distillation (bp ~190°C at 0.5 mmHg) yields the pure triol as a viscous colorless oil.

Downstream Utility: The Amprenavir Connection

The 1,2,4-butanetriol intermediate is cyclized (via acid catalysis) to (S)-3-hydroxytetrahydrofuran , the chiral P2 ligand in the HIV protease inhibitor Amprenavir (and its prodrug Fosamprenavir). The stereocenter from malic acid dictates the binding affinity of the inhibitor in the viral protease pocket.

Figure 1: Divergent synthesis from (S)-Malic Acid to the HIV drug Amprenavir.

Part 2: Solketal – The C3 Platform

Solketal (2,2-dimethyl-1,3-dioxolane-4-methanol) is the protected form of glycerol. While available in racemic form, the (S)-enantiomer (derived from D-Mannitol) is the scaffold of choice for C3 chirality.

The Core Transformation: Oxidation to Glyceraldehyde Acetonide

The oxidation of Solketal yields (S)-Glyceraldehyde Acetonide , a highly reactive electrophile.

-

Critical Warning: This aldehyde is prone to racemization via enolization if exposed to strong bases or high temperatures.

-

Method Selection: While Swern oxidation is common, the Parikh-Doering oxidation is preferred in process chemistry for its operational simplicity (0°C to RT) and lack of cryogenic requirement, while maintaining high enantiomeric excess (ee).

Experimental Protocol: Parikh-Doering Oxidation

-

Objective: Synthesis of (S)-Glyceraldehyde Acetonide without racemization.

-

Scale: 20 mmol basis.

Reagents:

-

(S)-Solketal (2.64 g, 20 mmol)

-

Sulfur Trioxide Pyridine Complex (

) (9.5 g, 60 mmol) -

DMSO (anhydrous, 15 mL)

-

Triethylamine (

) (11 mL, 80 mmol) -

Dichloromethane (DCM) (50 mL)

Step-by-Step Methodology:

-

Preparation: Dissolve (S)-Solketal and

in a mixture of DCM (40 mL) and DMSO (15 mL). Cool the solution to 0°C. -

Oxidant Addition: Dissolve

in DMSO (10 mL) or add as a solid in small portions over 15 minutes. Causality: Slow addition prevents localized exotherms that could trigger alpha-epimerization. -

Reaction: Stir at 0°C for 1 hour, then allow to warm to 10°C. Monitor by TLC (Hexane/EtOAc 2:1). The aldehyde spot will be UV active (weak) and stain instantly with DNP (2,4-dinitrophenylhydrazine).

-

Quench: Pour the mixture into ice-cold brine (100 mL).

-

Extraction: Extract immediately with

(3 x 50 mL). Note: Avoid DCM for extraction if possible, as emulsions form easily with DMSO residues. -

Purification: Wash combined organics with 0.5M

(cold) to remove pyridine, then water, then brine. Dry over -

Isolation: Concentrate under reduced pressure at room temperature . Do not heat the water bath >30°C, as the aldehyde is volatile and thermally unstable. Use immediately or store at -20°C.

Downstream Utility: Beta-Blockers & Antivirals

The resulting aldehyde is a precursor to chiral epoxides (via Corey-Chaykovsky reaction) used in the synthesis of Beta-blockers (e.g., (S)-Atenolol) and lipid backbones for mRNA delivery systems.

Figure 2: Functionalization of Solketal toward pharmaceutical intermediates.

Part 3: Comparative Utility in Drug Discovery

The choice between Malic Acid and Solketal often depends on the required carbon chain length and the position of the hydroxyl group relative to the chain terminus.

| Feature | (S)-Malic Acid (C4) | Solketal (C3) |

| Chiral Center Origin | Natural L-Malic Acid | D-Mannitol or L-Serine |

| Primary Reactive Group | 1,4-Dicarboxylic acid (latent diol) | Primary Alcohol (masked diol) |

| Key Intermediate | (S)-1,2,4-Butanetriol | (S)-Glyceraldehyde Acetonide |

| Racemization Risk | Low (Stereocenter is | High (Stereocenter is |

| Major Drug Class | HIV Protease Inhibitors (e.g., Amprenavir) | Beta-Blockers (e.g., Atenolol), Antivirals |

| Cost Efficiency | High (Fermentation byproduct) | Moderate (Synthetic steps from Mannitol) |

References

-

Synthesis of Amprenavir Intermediates: Honda, Y., et al. "New approaches to the industrial synthesis of HIV protease inhibitors."[1] Organic & Biomolecular Chemistry, 2004.

-

Parikh-Doering Oxidation Protocol: Parikh, J. R., & Doering, W. v. E. "Sulfur trioxide in the oxidation of alcohols by dimethyl sulfoxide." Journal of the American Chemical Society, 1967.[2]

-

Solketal to Glyceraldehyde Acetonide (Industrial): "Process for the preparation of glyceraldehyde acetonide." European Patent EP1678158A1.

-

Malic Acid Reduction: "Large Scale Green Synthesis of 1,2,4-Butanetriol." DTIC Technical Report.

-

Chiral Building Blocks in Drug Design: "Application of chiral building blocks to the synthesis of drugs." Drugs of the Future, 2002.[3]

Sources

Solubility Profile & Crystallization Strategy: (2,2-Dimethyl-1,3-dioxolan-4-yl)acetic acid

[1]

Executive Summary & Physicochemical Identity

(2,2-Dimethyl-1,3-dioxolan-4-yl)acetic acid (CAS: 4388-47-0 for racemate; 73991-95-4 for S-isomer) is a critical chiral building block, widely used in the synthesis of statins (e.g., Rosuvastatin side chains) and other pharmaceutical intermediates.[1][2]

Structurally, the molecule exhibits amphiphilic duality :

-

Polar Head: A carboxylic acid moiety (

) capable of strong hydrogen bonding and pH-dependent ionization.[1] -

Lipophilic Tail: A 2,2-dimethyl-1,3-dioxolane ring (acetonide protection), which imparts significant lipophilicity and solubility in non-polar organic solvents.[1]

Understanding this duality is the key to designing effective isolation and purification processes.[1]

Table 1: Physicochemical Critical Quality Attributes (CQAs)

| Property | Value / Range | Source/Note |

| Physical State | White Crystalline Solid | Solid-Liquid Equilibrium (SLE) governs isolation.[1] |

| Melting Point | 108 – 112 °C | Sharp melt indicates high crystallinity potential.[1] |

| pKa | ~3.09 | Allows for Acid-Base swing extraction.[1] |

| LogP | 0.6 – 1.1 | Moderately lipophilic; soluble in ethers/esters.[1] |

| Chirality | R or S enantiomers | Enantiopure forms often have different solubility isotherms than racemates.[1] |

Solubility Landscape & Solvent Selection

Based on the molecular structure and "Like Dissolves Like" principles, the solubility profile can be categorized into three distinct zones. This classification drives solvent selection for reaction, extraction, and crystallization.[1]

Zone A: High Solubility (Process Solvents)[1]

-

Solvents: Methanol, Ethanol, Isopropanol (IPA), THF, Ethyl Acetate, Dichloromethane (DCM).[1]

-

Mechanism: Strong dipole-dipole interactions and Hydrogen bonding (for alcohols).[1] The acetonide ring is highly compatible with THF and EtOAc.[1]

-

Application: Reaction media, initial dissolution for crystallization.[1][3]

Zone B: Moderate/Temperature-Dependent Solubility (Crystallization Solvents)[1]

-

Solvents: Toluene, Methyl tert-butyl ether (MTBE), Diisopropyl ether (DIPE).[1]

-

Mechanism: The lipophilic dioxolane ring interacts favorably, but the polar carboxylic acid reduces solubility at lower temperatures.[1]

-

Application: Cooling crystallization.[1][3] High solubility at boiling point; low solubility at

.[1]

Zone C: Low Solubility (Anti-Solvents)[1]

-

Solvents: n-Heptane, Hexanes, Cyclohexane, Water (at acidic pH).[1]

-

Mechanism: The polar carboxyl group is energetically unfavorable in non-polar alkanes.[1]

-

Application: Anti-solvent crystallization (drowning out) or driving precipitation.[1]

Visualization: Solvent Selection Decision Matrix

Figure 1: Decision matrix for purification based on the physical state of the crude material.[1][4]

Thermodynamic Modeling of Solubility

To rigorously design a crystallization process, experimental solubility data (

Modified Apelblat Equation

For non-ideal solutions (most organic solvents), the semi-empirical Modified Apelblat equation provides the most accurate correlation between mole fraction solubility (

-

A, B, C: Empirical constants derived from regression of experimental data.

-

Interpretation:

Van't Hoff Analysis

For estimating the enthalpy of dissolution (

Experimental Determination Protocol

Do not rely solely on literature values. Batch-to-batch impurity profiles can shift solubility curves.[1] Use this self-validating protocol.

Method A: Dynamic Polythermal Method (Recommended)

Best for generating full solubility curves quickly.[1]

-

Preparation: Weigh precise amounts of solute and solvent into a vial (e.g., 100 mg in 1 mL).

-

Heating: Heat at 1°C/min with stirring until the solution becomes clear (

). -

Cooling: Cool at 1°C/min until turbidity appears (

). -

Iteration: Add more solvent to the same vial and repeat to get a new data point at a lower concentration.

-

Validation: The Metastable Zone Width (MSZW) is

.[1] A narrow MSZW (<10°C) indicates easy nucleation; a wide MSZW (>20°C) requires seeding.[1]

Method B: Static Gravimetric Method

Best for accurate equilibrium concentration (

Process Application: Purification Workflows

Protocol 1: Anti-Solvent Crystallization (EtOAc / Heptane)

This method is effective for high-purity isolation of the solid acid.[1]

-

Dissolution: Dissolve crude acid in Ethyl Acetate (EtOAc) at 40-50°C. Target concentration: ~300-400 mg/mL.

-

Polishing Filtration: Filter hot to remove mechanical impurities.[1]

-

Anti-Solvent Addition: Slowly add n-Heptane or Hexane (ratio 1:1 to 1:2 v/v relative to EtOAc) while maintaining 40°C.[1]

-

Seeding (Critical): At the first sign of turbidity (cloud point), add 0.5 wt% pure seed crystals.[1] Hold for 30 mins to allow crystal growth.

-

Cooling: Cool linearly to 0-5°C over 4 hours.

-

Isolation: Filter and wash with cold Heptane.

Protocol 2: Acid-Base Swing (Chemical Purification)

Ideal for removing non-acidic impurities (e.g., unreacted acetonide precursors).[1]

-

Extraction: Dissolve crude mixture in DCM or EtOAc .

-

Salt Formation: Extract with saturated NaHCO3 (aq).[1][3] The acid moves to the water phase as the sodium salt; impurities stay in the organic phase.[1]

-

Wash: Wash the aqueous layer with fresh organic solvent.[1]

-

Acidification: Cool aqueous layer to 5°C. Slowly acidify with HCl to pH ~2.

-

Precipitation: The product will precipitate as a white solid.[1][2] Filter or re-extract into EtOAc if it oils out.[1]

Workflow Diagram: Acid-Base Purification

Figure 2: Chemical purification workflow utilizing the pKa of the carboxylic acid.[1]

References

-

Synthesis and Properties of Dioxolane Derivatives

-

Crystallographic Data & Physical State

-

General Solubility Data (EPA)

-

Purification of Related Dioxolanes

- Title: Application Notes and Protocols for the Purification of Synthesized 2-(3-Nitrofuran-2-yl)-1,3-dioxolane.

-

Source: BenchChem Technical Guides.[1]

Technical Guide: Isomers of 2,2-Dimethyl-1,3-dioxolane-4-acetic Acid

This is an in-depth technical guide for 2,2-dimethyl-1,3-dioxolane-4-acetic acid , a critical chiral synthon in organic synthesis.

Structural Characterization, Process Chemistry, and Pharmaceutical Utility

Executive Summary & Structural Disambiguation

2,2-Dimethyl-1,3-dioxolane-4-acetic acid (C₇H₁₂O₄) acts as a versatile C4-chiral building block, primarily used to introduce a protected 3,4-dihydroxybutyric acid moiety into larger pharmaceutical targets. Its utility stems from the stability of the acetonide (isopropylidene) protecting group under basic conditions and its facile removal under acidic conditions.

Critical Distinction (The "5-Oxo" Trap): Before proceeding, researchers must distinguish the target molecule from its oxidized congener, which shares a similar name but distinct reactivity.

| Feature | Target Molecule | Common Confusant |

| Name | 2,2-Dimethyl-1,3-dioxolane-4-acetic acid | 2,2-Dimethyl-5-oxo -1,3-dioxolane-4-acetic acid |

| Structure | Ether-linked acetonide (Reduced ring) | Dioxolanone (Lactone/Anhydride ring) |

| Backbone | 3,4-Dihydroxybutyric acid | Malic Acid |

| CAS (S-isomer) | 87319-12-8 | 73991-95-4 |

| Reactivity | Stable to weak base; acid labile.[1][2][3] | Highly electrophilic; ring opens with nucleophiles. |

This guide focuses exclusively on the non-oxo ether variant (CAS 87319-12-8 and its isomers).

Stereochemistry and Isomer Identification

The molecule possesses a single stereocenter at the C4 position of the dioxolane ring. The absolute configuration is defined by the orientation of the acetic acid side chain relative to the ring oxygen.

Isomer Data Table

| Isomer | Configuration | Common Precursor | CAS Number | Optical Rotation ( |

| (S)-Isomer | (4S) | (S)-3-Hydroxy-γ-butyrolactone | 87319-12-8 | (-) Negative |

| (R)-Isomer | (4R) | (R)-Malic Acid / (R)-Solketal | 110224-99-2 | (+) Positive |

| Racemate | (RS) | 3-Butenoic Acid (via oxidation) | 210297-55-5 | 0° |

Structural Visualization

The following diagram illustrates the stereochemical divergence and numbering priority based on Cahn-Ingold-Prelog (CIP) rules.

Figure 1: Stereochemical divergence of the C4 center.

Synthetic Routes & Process Chemistry

For industrial scalability and high enantiomeric excess (ee), the "Malic Acid Route" is superior to the "Solketal Homologation" route due to atom economy and avoidance of toxic cyanide reagents.

Route A: The Lactone Hydrolysis (Preferred)

This route utilizes (S)-3-hydroxy-γ-butyrolactone (3-HBL), which is readily available from the reduction of (S)-malic acid.

Mechanism:

-

Hydrolysis: Base-mediated opening of the lactone ring to form the 3,4-dihydroxybutyrate salt.

-

Protection: In-situ reaction with acetone or 2,2-dimethoxypropane (DMP) under acidic catalysis to form the 1,3-dioxolane ring.

-

Acidification: Careful pH adjustment to isolate the free carboxylic acid without cleaving the acetonide.

Route B: Solketal Homologation (Alternative)

Used when starting from glycerol derivatives.

-

Solketal (Alcohol) → Solketal Tosylate.

-

Displacement with Cyanide → Solketal Nitrile.

-

Hydrolysis → Target Acid. Note: This route adds a carbon atom but involves hazardous reagents.

Synthesis Workflow Diagram

Figure 2: The preferred synthetic pathway from Malic Acid.

Experimental Protocol (Self-Validating)

This protocol describes the synthesis of the (S)-isomer from (S)-3-hydroxy-γ-butyrolactone.

Reagents:

-

(S)-3-Hydroxy-γ-butyrolactone (10.2 g, 100 mmol)

-

Acetone (150 mL)

-

2,2-Dimethoxypropane (DMP) (20 mL)

-

p-Toluenesulfonic acid (pTsOH) (catalytic, 0.5 g)

-

Sodium Hydroxide (4.4 g in 20 mL water)

Methodology:

-

Ring Opening: Dissolve the lactone in water/acetone (1:1). Add NaOH solution dropwise at 0°C. Stir for 1 hour. Checkpoint: TLC should show disappearance of the lactone.

-

Solvent Exchange: Evaporate acetone. The aqueous residue contains sodium 3,4-dihydroxybutyrate.

-

Protection: Add fresh acetone (150 mL) and DMP (20 mL) to the residue. Cool to 0°C. Add pTsOH. Stir at room temperature for 12 hours.

-

Workup (Critical): The acetonide is acid-sensitive. Neutralize the catalyst with NaHCO₃ before concentrating.

-

Isolation: Partition between Ethyl Acetate and dilute Citric Acid (pH 4-5). Do not use strong HCl, as it will deprotect the diol.

-

Purification: Crystallization from Hexane/Ether or vacuum distillation.

Validation Parameters:

-

1H NMR (CDCl3): Look for two distinct methyl singlets (approx 1.35 and 1.41 ppm) indicating the acetonide. The CH2-COOH protons should appear as a doublet near 2.6 ppm.

-

IR Spectroscopy: Strong Carbonyl stretch at ~1710 cm⁻¹ (Carboxylic acid). Absence of broad OH stretch (3400 cm⁻¹) confirms protection.

Pharmaceutical Applications

This molecule serves as a "chiral clip," introducing a pre-defined stereocenter into drug candidates.

-

Statin Precursors: The (S)-isomer provides the correct stereochemistry for the side chains of HMG-CoA reductase inhibitors (e.g., Atorvastatin analogs), although 3,5-dihydroxy derivatives are more common.

-

Nucleoside Analogs: Used to synthesize acyclic nucleoside phosphonates by coupling the carboxylic acid to nucleobases.

-

Chiral Resolution Agents: The acid can be coupled to racemic amines to form diastereomers, allowing for separation via crystallization.

References

-

PubChem. (n.d.).[4] [(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]acetic acid (Compound). National Library of Medicine. Retrieved October 26, 2023, from [Link]

Sources

- 1. (2,2-Dimethyl-1,3-dioxolan-4-yl)acetic acid | C7H12O4 | CID 14141014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-(-)-2,2-二甲基-5-氧-1,3-二噁戊环-4-乙酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. (S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid | C7H10O5 | CID 641720 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Esterification of (2,2-Dimethyl-1,3-dioxolan-4-yl)acetic acid

Introduction: Navigating the Synthesis of a Versatile Chiral Building Block

(2,2-Dimethyl-1,3-dioxolan-4-yl)acetic acid, a derivative of glyceric acid, is a valuable chiral building block in the synthesis of a wide array of complex organic molecules and active pharmaceutical ingredients. The acetonide protecting group on the vicinal diols offers both steric hindrance and, critically, a degree of acid lability that must be carefully managed during subsequent synthetic transformations. The esterification of the carboxylic acid moiety is a fundamental step in the elaboration of this scaffold, yet the inherent sensitivity of the 2,2-dimethyl-1,3-dioxolane ring to acidic conditions presents a significant challenge.

This comprehensive guide provides a detailed exploration of the reaction conditions for the successful esterification of (2,2-Dimethyl-1,3-dioxolan-4-yl)acetic acid. We will delve into the mechanistic rationale behind the selection of appropriate methodologies, offering field-proven protocols for both mild, coupling agent-mediated esterifications and classic acid-catalyzed reactions. The focus will be on maximizing ester yield while preserving the integrity of the acid-labile protecting group.

The Central Challenge: Stability of the Dioxolane Ring

The 2,2-dimethyl-1,3-dioxolane group, a ketal, is stable under neutral to strongly basic conditions. However, in the presence of acid, particularly aqueous acid, it is susceptible to hydrolysis, which would lead to the deprotection of the diol and the formation of unwanted byproducts.[1] This lability dictates the choice of esterification conditions. While traditional Fischer-Speier esterification, which employs a strong acid catalyst, can be utilized, it requires careful control to prevent cleavage of the protecting group.[2] Milder, non-acidic methods are often preferable to ensure the preservation of the molecular scaffold.

Methodology 1: Steglich Esterification - A Mild and Efficient Approach

The Steglich esterification is a powerful method for the formation of esters from carboxylic acids and alcohols under mild, neutral conditions.[3] It utilizes a carbodiimide, typically dicyclohexylcarbodiimide (DCC), as a coupling agent and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[4][5] This method is particularly well-suited for substrates with acid-sensitive functional groups, making it an excellent choice for the esterification of (2,2-Dimethyl-1,3-dioxolan-4-yl)acetic acid.[4]

Mechanism of Action

The reaction proceeds through the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the alcohol. DMAP acts as an acyl transfer agent, reacting with the O-acylisourea to form a reactive acylpyridinium salt, which is then readily attacked by the alcohol to form the desired ester, regenerating DMAP in the process.[3][4] A key advantage of this method is the formation of the insoluble dicyclohexylurea (DCU) byproduct, which can be easily removed by filtration.[3]

Caption: Mechanism of the Steglich Esterification.

Protocol: Synthesis of Methyl (2,2-Dimethyl-1,3-dioxolan-4-yl)acetate via Steglich Esterification

Materials:

-

(2,2-Dimethyl-1,3-dioxolan-4-yl)acetic acid

-

Methanol (anhydrous)

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM, anhydrous)

-

0.5 N Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (2,2-Dimethyl-1,3-dioxolan-4-yl)acetic acid (1.0 eq).

-

Dissolve the acid in anhydrous DCM.

-

Add methanol (1.2 eq) and DMAP (0.1 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of DCM.

-

Combine the filtrate and washings and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure methyl (2,2-dimethyl-1,3-dioxolan-4-yl)acetate.

Methodology 2: Fischer-Speier Esterification - The Classic Approach Under Controlled Conditions

Fischer-Speier esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol.[2] While seemingly counterintuitive for an acid-sensitive substrate, this method can be successfully employed with careful control of the reaction conditions. The key is to use a mild acid catalyst and to minimize the amount of water present, which can be achieved by using a large excess of the alcohol or by azeotropic removal of water.[6]

Mechanism of Action

The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.[7] All steps in the Fischer esterification are reversible.[8]

Caption: Mechanism of Fischer-Speier Esterification.

Protocol: Synthesis of Ethyl (2,2-Dimethyl-1,3-dioxolan-4-yl)acetate via Fischer Esterification

Materials:

-

(2,2-Dimethyl-1,3-dioxolan-4-yl)acetic acid

-

Ethanol (absolute)

-

Sulfuric acid (concentrated) or p-Toluenesulfonic acid (p-TsOH)

-

Toluene (for azeotropic removal of water, optional)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dean-Stark apparatus (optional)

Procedure:

-

To a round-bottom flask, add (2,2-Dimethyl-1,3-dioxolan-4-yl)acetic acid (1.0 eq) and a large excess of absolute ethanol (which acts as both reactant and solvent).

-

Carefully add a catalytic amount of concentrated sulfuric acid or p-TsOH (e.g., 1-5 mol%).

-

If using a Dean-Stark apparatus for water removal, add toluene to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

After the reaction is complete (typically several hours), cool the mixture to room temperature.

-

Carefully neutralize the acid catalyst by slowly adding saturated NaHCO₃ solution until effervescence ceases.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Combine the organic extracts and wash with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography or distillation under reduced pressure to obtain the pure ethyl (2,2-dimethyl-1,3-dioxolan-4-yl)acetate.

Comparative Overview of Reaction Conditions

| Parameter | Steglich Esterification | Fischer-Speier Esterification |

| Catalyst | DMAP (catalytic) | H₂SO₄ or p-TsOH (catalytic) |

| Coupling Agent | DCC or EDC | None |

| Temperature | 0 °C to Room Temperature | Reflux |

| Solvent | Aprotic (e.g., DCM, THF) | Excess alcohol, or non-polar solvent (e.g., Toluene) |

| Byproducts | Dicyclohexylurea (DCU) | Water |

| Advantages | Mild conditions, high yields, suitable for acid-sensitive substrates. | Inexpensive reagents, simple setup. |

| Disadvantages | Cost of reagents, removal of urea byproduct. | Harsh conditions, risk of deprotection, reversible reaction. |

Purification and Characterization

The purification of the resulting esters is typically achieved through standard laboratory techniques.

-

Work-up: An essential step in both protocols is the aqueous work-up. For the Fischer esterification, neutralization of the acid catalyst with a mild base like sodium bicarbonate is crucial to prevent deprotection during extraction and concentration.[9] For the Steglich esterification, an acidic wash helps to remove any unreacted DMAP.

-

Chromatography: Silica gel column chromatography is a highly effective method for obtaining high-purity ester.[9] A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is commonly employed.

-

Distillation: For volatile esters, distillation under reduced pressure can be an effective purification method.

-

Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

The esterification of (2,2-Dimethyl-1,3-dioxolan-4-yl)acetic acid requires a careful consideration of the acid-labile nature of the dioxolane protecting group. The Steglich esterification, with its mild and neutral reaction conditions, stands out as the method of choice for ensuring high yields while preserving the integrity of the substrate. While the Fischer-Speier esterification offers a more classical and cost-effective alternative, it necessitates stringent control over the reaction parameters to mitigate the risk of deprotection. The protocols and comparative analysis provided herein serve as a comprehensive guide for researchers and scientists in the successful synthesis of these valuable chiral esters.

References

-

Steglich Esterification - Organic Chemistry Portal. (URL: [Link])

-

Steglich esterification - Wikipedia. (URL: [Link])

-

Simple Method for the Esterification of Carboxylic Acids - Organic Chemistry Portal. (URL: [Link])

-

1,3-Dioxanes, 1,3-Dioxolanes - Organic Chemistry Portal. (URL: [Link])

-

Fischer–Speier esterification - Wikipedia. (URL: [Link])

-

Protecting Groups - University of Missouri. (URL: [Link])

-

Acetals as Protecting Groups - Chemistry LibreTexts. (URL: [Link])

-

Esterification of Acetic Acid with Methanol and Simultaneous Product Isolation by Liquid‐Liquid Extraction in a Taylor‐Couet - Graz University of Technology. (URL: [Link])

- US8263788B2 - Method for the production of 1,3-dioxolane-2-ones and carboxylic acid esters by means of transacylation in basic reaction conditions - Google P

-

Chem 6352 - Protecting Groups - University of Houston. (URL: [Link])

-

Esterification of Some Organic Acids With Methanol and Ethanol Using Zirconium Tungstate As a Catalyst - Asian Journal of Chemistry. (URL: [Link])

-

New Chemistry of Chiral 1,3-Dioxolan-4-Ones - PMC. (URL: [Link])

-

Fischer Esterification - Organic Chemistry Portal. (URL: [Link])

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions - Master Organic Chemistry. (URL: [Link])

-

Fischer Esterification - Chemistry Steps. (URL: [Link])

-

Highly Regioselective Preparation of 1,3-Dioxolane-4-methanol Derivatives from Glycerol Using Phosphomolybdic Acid - Synlett. (URL: [Link])

-

(S)-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid - R Discovery. (URL: [Link])

-

TETRA(NAPHTH-2-YL)-1,3-DIOXOLANE-4,5-DIMETHANOL - Organic Syntheses. (URL: [Link])

-

Esterification of acetic acid with ethylene glycol over environmentally benign mixed oxide solid acid catalysts - JOCPR. (URL: [Link])

Sources

- 1. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 2. (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol - High purity | EN [georganics.sk]

- 3. researchgate.net [researchgate.net]

- 4. prepchem.com [prepchem.com]

- 5. prepchem.com [prepchem.com]

- 6. 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethan-1-ol | C7H14O3 | CID 4219754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis, Reactions and Application of 2,2-Dimethyl-4-oxymethyl-1,3-dioxolane (A Review) - Nurieva - Russian Journal of General Chemistry [hum-ecol.ru]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Reduction of (2,2-Dimethyl-1,3-dioxolan-4-yl)acetic acid to the corresponding alcohol

Application Note: Chemo-Selective Reduction of (2,2-Dimethyl-1,3-dioxolan-4-yl)acetic Acid

Executive Summary

This guide details the chemo-selective reduction of (2,2-dimethyl-1,3-dioxolan-4-yl)acetic acid (an acetonide-protected glycerol derivative) to 2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanol.[1] This transformation is a critical step in the synthesis of chiral lipids, nucleoside analogs, and functionalized polymers.

The Core Challenge: The acetonide (isopropylidene) protecting group is highly sensitive to acidic conditions (

This note presents two validated protocols:

-

Method A (Laboratory Scale): Direct reduction using Lithium Aluminum Hydride (

) with a modified Fieser quench.[1] -

Method B (Scalable/Safety-Focused): Activation via Mixed Anhydride followed by Sodium Borohydride (

) reduction.[1]

Strategic Analysis & Mechanism

Reaction Scheme

The objective is to reduce the carboxylic acid to a primary alcohol without disturbing the 1,3-dioxolane ring.[1]

Figure 1: General reaction scheme highlighting the preservation of the acetonide moiety.[1]

Method Selection Matrix

| Feature | Method A: LiAlH4 | Method B: Mixed Anhydride/NaBH4 |

| Scale Suitability | < 50g (Lab Scale) | > 50g (Pilot/Process) |

| Atom Economy | Poor (Al waste) | Moderate |

| Safety Profile | High Risk (Pyrophoric) | Moderate (Gas evolution) |

| Reaction Time | Fast (1-4 hours) | Longer (2 steps) |

| Critical Control | Quench (Must be basic) | Temperature (-10°C activation) |

Protocol A: Direct Reduction via LiAlH4 (Gold Standard)[1]

Rationale:

Materials

-

Substrate: (2,2-Dimethyl-1,3-dioxolan-4-yl)acetic acid (1.0 eq)[1]

-

Reagent:

(Pellets or powder, 1.2 - 1.5 eq)[1] -

Solvent: Anhydrous THF (stabilized) or Diethyl Ether[1]

-

Quench Reagents: Water, 15% NaOH solution.

Step-by-Step Procedure

-

Setup (Inert Atmosphere): Flame-dry a 2-neck round bottom flask equipped with a reflux condenser and addition funnel. Flush with Nitrogen or Argon.

-

Slurry Preparation: Add

(1.5 eq) to the flask followed by anhydrous THF (approx. 10 mL/g of-

Expert Tip: Do not use halogenated solvents (DCM), as they can react violently with LAH.

-

-

Addition: Dissolve the carboxylic acid substrate in anhydrous THF (5 mL/g). Add this solution dropwise to the LAH slurry over 30–60 minutes.

-

Observation: Vigorous hydrogen gas evolution will occur.[1] Control the rate to maintain a gentle effervescence.

-

-

Reaction: Once addition is complete, remove the ice bath. If the reaction is sluggish, heat to reflux for 1–2 hours.

-

QC Check: Monitor by TLC (Stain: KMnO4 or Hanessian’s Stain).[1] The acid spot (baseline) should disappear; the alcohol spot (

in 1:1 Hex/EtOAc) should appear.

-

-

The "Fieser" Quench (CRITICAL STEP):

-

Cool the mixture back to 0°C.

-

For every x grams of

used, add carefully in this order:-

x mL of Water (Dropwise! Extreme exotherm).

-

x mL of 15% NaOH solution.

-

3x mL of Water.

-

-

Why this works: This produces a granular, sand-like precipitate of aluminum salts (

) rather than a gelatinous muck, allowing for easy filtration.[1] The NaOH ensures the pH stays basic, protecting the acetonide.

-

-

Workup: Warm to room temperature and stir for 15 minutes until the precipitate is white and granular. Add anhydrous

directly to the quenching mixture to dry it. -

Isolation: Filter through a pad of Celite. Rinse the cake with THF. Concentrate the filtrate under reduced pressure to yield the crude alcohol.

Protocol B: Mixed Anhydride Reduction (Scalable)

Rationale: This method avoids pyrophoric aluminum hydrides.[1] It activates the carboxylic acid as a mixed anhydride, which is then reduced by the milder borohydride.

Step-by-Step Procedure

-

Activation:

-

Dissolve the substrate (1.0 eq) and N-methylmorpholine (NMM, 1.1 eq) in anhydrous THF.[1]

-

Cool to -10°C (Salt/Ice bath).

-

Add Ethyl Chloroformate (1.1 eq) dropwise.[1] Stir for 30 minutes.

-

Mechanism:[1][4][5] Formation of the unstable mixed anhydride intermediate. Precipitate of NMM-HCl will form.[1]

-

-

Reduction:

-

Filter off the NMM-HCl salt rapidly (optional, but cleaner) or proceed as a slurry.[1]

-

Add Sodium Borohydride (

, 2.5 eq) in one portion. -

Add Methanol (dropwise) slowly at 0°C.[1]

-

Note:

is not soluble in THF; Methanol acts as the co-solvent and activates the borohydride. Gas evolution will be significant.

-

-

Quench & Workup:

Critical Control Points & Troubleshooting

Acetonide Survival Guide (Decision Tree)

Figure 2: Logic flow for ensuring acetonide stability during workup.

Expected Physical Properties

| Property | Value / Description |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | ~85–90°C at 1 mmHg (Vacuum Distillation recommended) |

| 1H NMR Diagnostic | |

| IR Diagnostic | Broad peak at 3400 |

References

-

General LiAlH4 Reduction Protocol

-

Acetonide Stability & Protection

-

Mixed Anhydride Reduction Methodology

-

Specific Substrate Data (Analogous)

Sources

Procedure for converting (S)-malic acid to (2,2-Dimethyl-1,3-dioxolan-4-yl)acetic acid

Executive Summary

This application note details a robust, scalable protocol for the conversion of (S)-malic acid to (S)-(2,2-dimethyl-1,3-dioxolan-4-yl)acetic acid. This transformation is a critical workflow in the synthesis of statin side-chains, chiral surfactants, and nucleoside analogs.

The core challenge in this synthesis is the chemoselective reduction of the

Critical Structural Clarification

Before proceeding, researchers must distinguish between two common malic acid derivatives to ensure the correct target is synthesized:

-

Target Molecule (This Protocol): (S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)acetic acid.[1]

-

Common Alternative (Not Covered): (S)-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid.[1][4]

Retrosynthetic Logic & Pathway

The synthesis leverages the "Chiral Pool" strategy.[1] (S)-Malic acid provides the carbon backbone and stereocenter. The workflow is designed to avoid racemization by maintaining mild conditions during the reduction and protection steps.

Strategic Steps:

-

Global Esterification: Activates carboxylates and improves solubility in organic solvents.

-

Regioselective Reduction: The key step. The

-hydroxyl group of dimethyl malate directs the borane reagent to the adjacent ester ( -

Acetonide Protection: Traps the newly formed 1,2-diol as a thermodynamically stable 5-membered ring.

-

Saponification: Mild hydrolysis releases the free acid without degrading the acetonide.

Figure 1: Synthetic workflow from (S)-Malic Acid to the target dioxolane acid.

Detailed Experimental Protocol

Stage 1: Synthesis of Dimethyl (S)-Malate

Objective: Convert polar diacid to lipophilic diester.

-

Setup: Equip a 1L round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Reagents:

-

(S)-Malic acid: 50.0 g (373 mmol)

-

Methanol (Anhydrous): 500 mL

-

Acetyl Chloride: 2.0 mL (Catalyst - generates HCl in situ)

-

-

Procedure:

-

Dissolve (S)-malic acid in methanol.

-

Add acetyl chloride dropwise at 0°C (exothermic).

-

Warm to room temperature (RT) and reflux for 3 hours.

-

Monitor: TLC (EtOAc/Hexane 1:1) should show disappearance of acid (baseline).

-

Workup: Concentrate in vacuo. Dissolve residue in EtOAc (300 mL), wash with sat. NaHCO

(2x100 mL) and brine. Dry over Na

-

-

Yield: ~58 g (96%) of clear oil.

Stage 2: Regioselective Reduction (The Critical Step)

Objective: Selective reduction of

-

Setup: Flame-dried 1L 3-neck RBF, N

atmosphere, addition funnel. -

Reagents:

-

Dimethyl (S)-malate (from Stage 1): 20.0 g (123 mmol)

-

THF (Anhydrous): 200 mL

-

NaBH

: 235 mg (6.2 mmol, 0.05 eq) -

BH

SMe

-

-

Procedure:

-

Dissolve Dimethyl (S)-malate in THF under N

. -

Add solid NaBH

(catalyst). Stir for 15 min. -

Dropwise Addition: Add BH

SMe -

Stir at RT for 1 hour.

-

Quench: Cool to 0°C. Carefully add MeOH (50 mL) dropwise to destroy excess borane (Caution: H

gas evolution). -

Concentrate in vacuo. Co-evaporate with MeOH (3x50 mL) to remove volatile trimethyl borate.

-

-

Purification: Flash chromatography (SiO

, EtOAc/Hexane 2:1 -

Target Intermediate: Methyl (S)-3,4-dihydroxybutanoate.

-

Yield: ~14.0 g (85%).

Stage 3: Acetonide Protection

Objective: Protect the 1,2-diol.

-

Setup: 500 mL RBF, inert atmosphere.

-

Reagents:

-

Methyl (S)-3,4-dihydroxybutanoate: 13.4 g (100 mmol)

-

2,2-Dimethoxypropane (2,2-DMP): 30 mL (excess)

-

Acetone: 100 mL

-

p-Toluenesulfonic acid (pTsOH): 190 mg (1 mol%)

-

-

Procedure:

-

Yield: Quantitative conversion to Methyl (S)-(2,2-dimethyl-1,3-dioxolan-4-yl)acetate.

Stage 4: Saponification to Final Product

Objective: Hydrolyze ester to acid without opening the acetonide ring.

-

Setup: 250 mL RBF.

-

Reagents:

-

Protected Ester (from Stage 3): 18.8 g (100 mmol)

-

THF: 100 mL

-

LiOH (1M aqueous solution): 110 mL (1.1 eq)

-

-

Procedure:

-

Dissolve ester in THF.[6] Cool to 0°C.

-

Add LiOH solution dropwise.

-

Stir at 0°C for 2 hours (Low temp prevents acetonide hydrolysis).

-

Workup: Carefully adjust pH to ~4.0 using 1M citric acid (Do not use strong mineral acids like HCl, or the acetonide will cleave).

-

Extract with EtOAc (3x100 mL). Dry over Na

SO -

Concentrate to obtain the final solid/oil.

-

-

Final Yield: ~15.5 g (89% from Stage 3).

Process Control & Data Summary

| Parameter | Specification | Method of Verification |

| Stage 1 Product | Dimethyl Malate | 1H NMR (3.68, 3.78 ppm singlets for -OMe) |

| Stage 2 Selectivity | >95% Regioselectivity | 1H NMR (Absence of 1,2,4-triol signals) |

| Stage 3 Completion | Disappearance of -OH | IR (Loss of broad OH stretch at 3400 cm-1) |

| Final Purity | >98% ee | Chiral HPLC (Chiralcel OD-H column) |

| Optical Rotation | Polarimetry |

Mechanistic Insight: Chelation Control The high regioselectivity in Stage 2 is driven by the formation of a five-membered boron intermediate.

Figure 2: Mechanistic rationale for regioselective reduction.

Troubleshooting & Safety

-

Borane Handling: BH

SMe -

Acetonide Stability: The final product contains an acid-labile acetonide. Avoid storage in acidic media. Ensure the workup of Stage 4 uses weak acids (Citric acid or NaH

PO -

Over-reduction: If 1,2,4-triol is observed in Stage 2, lower the temperature to 0°C and strictly limit BH

equivalents to 1.1.

References

-

Saito, S., et al. (1984). "Chemoselective reduction of alpha,beta-unsaturated esters and alpha-hydroxy esters." Chemistry Letters, 13(8), 1389-1392.

-

Hanessian, S., et al. (1993). "Total synthesis of (+)-mevinolin." Journal of Organic Chemistry, 58(19), 5032–5034. (Demonstrates use of malic acid reduction for statin precursors).

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Protocols for 1,3-dioxolane formation).

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. US6288244B1 - Process for the preparation of 3, 4-dihydroxybutanoic acid and derivatives thereof from substituted pentose sugars - Google Patents [patents.google.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. researchgate.net [researchgate.net]

- 6. USRE38324E1 - Process for the preparation of hydroxy substituted gamma butyrolactones - Google Patents [patents.google.com]

Troubleshooting & Optimization

Preventing racemization of (2,2-Dimethyl-1,3-dioxolan-4-yl)acetic acid during synthesis

To: User From: Technical Support Center | Chiral Synthesis Division Subject: Technical Guide: Integrity of (2,2-Dimethyl-1,3-dioxolan-4-yl)acetic acid

Executive Summary

You are inquiring about preventing racemization in (2,2-Dimethyl-1,3-dioxolan-4-yl)acetic acid (also known as 3,4-O-isopropylidenebutanoic acid).

Critical Technical Distinction:

Unlike its lower homolog (2,2-dimethyl-1,3-dioxolane-4-carboxylic acid), the target molecule contains a methylene spacer (

The Real Risks Are:

-

The Precursor Trap: Racemization occurs during the synthesis of the precursor if you are using Arndt-Eistert homologation.

-

Acid-Catalyzed Destruction: The acetonide ring is highly acid-labile. "Apparent" racemization is often actually hydrolysis followed by non-stereoselective lactonization or repolymerization.[1]

-

Oxidative Epimerization: If synthesizing via oxidation of the alcohol, incorrect pH control can lead to aldehyde epimerization prior to acid formation.[1]

Module 1: The Precursor Trap (Homologation Route)

Scenario: You are synthesizing the target by extending the chain of 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid (IPG) via acid chloride activation (e.g., Arndt-Eistert synthesis).

The Failure Mode:

The starting material (IPG) has a chiral proton alpha to the carbonyl. Activating this acid (with

Status: 🛑 HIGH RISK - Not Recommended.[1]

Corrective Protocol:

If you must use this route, avoid acid chlorides. Use Mixed Anhydrides (isobutyl chloroformate/NMM) at

Module 2: The Robust Route (Oxidation of Protected Triol)

Status: ✅ RECOMMENDED

The most reliable pathway avoids the "alpha-proton" risk entirely by establishing the chiral center on a saturated backbone before creating the carboxyl group.

Workflow Diagram

Caption: Figure 1. The recommended synthesis pathway minimizes racemization risk by locking the chiral center (C4) early in the sequence, far from the reactive carbonyl site.

Step-by-Step Protocol: TEMPO-Mediated Oxidation

This protocol converts 2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanol to the target acid without hydrolyzing the acetonide.

Reagents:

-

Substrate: 2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanol (1.0 eq)

-

Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.02 eq)[1]

-

Co-oxidant:

(Sodium Chlorite) (2.0 eq)[1] -

Bleach:

(catalytic, 0.05 eq)[1] -

Buffer: Phosphate buffer (pH 6.[1]7) (CRITICAL)

Procedure:

-

Buffer Setup: Dissolve substrate and TEMPO in Acetonitrile/Phosphate Buffer (1:1). Ensure pH is exactly 6.7. Why? pH < 4 hydrolyzes the ring; pH > 9 promotes aldehyde epimerization.

-

Primary Oxidation: Add catalytic

slowly at -

Secondary Oxidation: Immediately add

dropwise.[1] This scavenges the aldehyde intermediate, converting it to the acid faster than it can epimerize.[1] -

Quench: Pour into ice-cold

(sodium thiosulfate) solution. -

Extraction: Acidify carefully to pH 4.0 with Citric Acid (mild) and extract immediately into EtOAc. Do not use HCl.

Module 3: Troubleshooting & FAQs

Q1: My product has low ee% (enantiomeric excess), but the NMR looks clean. What happened?

Diagnosis: You likely used a strong acid during workup (e.g., 1M HCl) or silica gel chromatography without buffering.[1] Mechanism:

-

Acid cleavage of the acetonide yields 3,4-dihydroxybutanoic acid.[1]

-

This diol spontaneously lactonizes to 3-hydroxy-

-butyrolactone. -

If you attempt to "re-protect" this mixture, you may trap the thermodynamic mix of isomers if the lactone ring-opened non-selectively. Fix: Pre-treat your silica gel with 1% Triethylamine (TEA) in Hexanes before loading your column.[1] Use Citric Acid or

for acidification, never mineral acids.[1]

Q2: Can I make this via cyanide displacement of Solketal Tosylate?

Diagnosis: Theoretically yes, but practically difficult. Issue: Hydrolysis of the resulting nitrile requires boiling in strong acid or base.

-

Acid Hydrolysis: Destroys the acetonide immediately.

-

Base Hydrolysis: Saponifies the nitrile to the salt. Acidifying to isolate the free acid brings you back to the stability risk. Recommendation: Avoid this route unless you are comfortable with a very delicate pH-controlled workup.[1]

Q3: Why is the "Glyceric Acid" route (Arndt-Eistert) so prone to racemization?

Analysis: In 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid, the C4 proton is:

-

Part of a strained 5-membered ring.[1]

-

Alpha to an electron-withdrawing carboxyl group.[1]

-

Alpha to an electron-withdrawing oxygen.[1] This "perfect storm" makes the proton highly acidic (

).[1] Upon activation (e.g., acid chloride), the

Data: Stability Profile

| Condition | Stability of Acetonide Ring | Risk of Racemization | Recommendation |

| pH 1.0 (HCl) | 0% (Rapid Hydrolysis) | N/A (Product Destroyed) | AVOID |

| pH 4.0 (Citric Acid) | >95% (Stable for hours) | Low | Standard Workup |

| pH 7.0 (Neutral) | 100% Stable | None | Storage Condition |

| pH 12.0 (NaOH) | 100% Stable | Low (unless aldehyde present) | Safe for hydrolysis |

| Jones Reagent | 0% (Oxidative Cleavage) | High | AVOID |

| TEMPO/Bleach | >98% (pH Dependent) | Low (at pH 6-7) | Preferred Oxidant |

References

-

Synthesis of Chiral 1,2,4-Butanetriol: Abushanab, E., & Sarma, M. S. P. (1989).[1] "Polyhydroxybutyric acid derivatives: A practical synthesis of (S)-3,4-dihydroxybutanoic acid and its derivatives from L-malic acid." [1]

-

TEMPO Oxidation Protocols (Anelli/Zhao Modifications): Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987).[1] "Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids... mediated by TEMPO." [1]

-

Acetonide Stability and Hydrolysis: Kocienski, P. J. (2005).[1] "Protecting Groups, 3rd Edition."[1] Thieme. [1]

-

Racemization of Dioxolane Carboxylic Acids: Seebach, D., et al. (1987).[1] "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment." [1]

Sources

Technical Support Center: Optimizing (2,2-Dimethyl-1,3-dioxolan-4-yl)acetic Acid Synthesis

Topic: Yield Optimization & Troubleshooting for (2,2-Dimethyl-1,3-dioxolan-4-yl)acetic acid CAS Registry Number: 87319-12-8 (S-isomer), 87319-13-9 (R-isomer) Common Name: 3,4-O-Isopropylidene-3,4-dihydroxybutanoic acid Support Tier: Level 3 (Senior Application Scientist)

Executive Summary: The Stability-Solubility Paradox

Welcome to the technical support hub. If you are experiencing low yields (<50%) with this target, the failure mode is almost certainly one of two "silent killers": Acetal Hydrolysis or Aqueous Phase Partitioning .

(2,2-Dimethyl-1,3-dioxolan-4-yl)acetic acid contains an acid-labile acetonide protecting group and a polar carboxylic acid tail. This creates a paradox: the molecule requires acidic conditions to be protonated for organic extraction, yet those same conditions threaten to hydrolyze the ring, reverting it to the water-soluble diol (3,4-dihydroxybutanoic acid).

This guide provides the protocols to navigate this narrow stability window.

Part 1: Diagnostic Workflow

Before altering your synthesis route, diagnose the loss vector using the decision matrix below.

Figure 1: Diagnostic logic for identifying yield loss in acetonide-protected acid synthesis.

Part 2: Critical Optimization Protocols

Module A: Preventing Acetal Hydrolysis (The "pH Trap")

The isopropylidene (acetonide) group is kinetically stable in basic and neutral media but hydrolyzes rapidly below pH 4.0, especially in water.

The Problem: Standard acid workups (using 1M HCl) to protonate the carboxylate (R-COO⁻

The Protocol (Buffered Workup):

-

Cooling: Chill the reaction mixture to 0°C before quenching.

-

Acidification: Do NOT use strong mineral acids (HCl/H₂SO₄). Instead, use 1M Citric Acid or NaH₂PO₄ buffer to adjust the pH to exactly 4.5–5.0 .

-

Why? The pKa of the target acid is approximately 4.5. At pH 4.5, 50% of the molecule is protonated and extractable, while the acetal remains stable.

-

-

Speed: Perform extraction immediately. Do not let the acidified aqueous layer stand.

Module B: Solving the Solubility Issue (Extraction)

The target molecule is a small, polar organic acid (MW ~174 g/mol ). It has significant water solubility, leading to "ghost yields" where the product remains in the aqueous wash.

Data: Solvent Efficiency Comparison

| Solvent System | Extraction Efficiency | Risk Factor | Recommendation |

| Diethyl Ether | Low (<40%) | Peroxides | ❌ Avoid |

| DCM | Moderate (60-70%) | Emulsions | ⚠️ Use only with drying |

| Ethyl Acetate | Good (80-85%) | Hydrolysis | ✅ Standard |

| DCM : iPrOH (3:1) | Excellent (>95%) | Alcohol impurities | 🌟 Preferred |

The Protocol (Salting Out):

-

Saturate the aqueous phase with solid NaCl (brine is not enough; add solid salt until it stops dissolving). This exploits the "Salting-Out Effect" (Hofmeister series), forcing the organic molecule out of the aqueous phase.

-

Perform 5x extractions with small volumes of DCM:Isopropanol (3:1) rather than 3x large volumes.

-

Back-extract the combined organic layers once with minimal brine to remove trapped water.

Part 3: Synthesis-Specific Troubleshooting (FAQ)

Scenario 1: Oxidation of the Alcohol (Homosolketal)

User Question: "I am using Jones Reagent to oxidize (2,2-dimethyl-1,3-dioxolan-4-yl)ethanol, but my product is a complex mixture."

Root Cause: Jones Reagent (CrO₃/H₂SO₄) is highly acidic and incompatible with acetonides. It strips the protecting group immediately. Corrective Action: Switch to TEMPO-mediated oxidation (Anelli or Pinnick conditions).

-

Reagents: TEMPO (cat.), NaOCl (bleach), NaBr, NaHCO₃ (buffer).

-

Critical Control: The reaction must be buffered at pH 8.5–9.5 using NaHCO₃. This keeps the acetal safe while the primary alcohol is oxidized to the carboxylic acid [1].

Scenario 2: Hydrolysis of the Nitrile/Ester

User Question: "I made the nitrile intermediate via chain extension of Solketal. Acid hydrolysis yielded only 3,4-dihydroxybutanoic acid."

Root Cause: Acid hydrolysis (HCl/Reflux) destroys the acetal. Corrective Action: Use Basic Hydrolysis with peroxide acceleration.

-

Reagents: NaOH (2 eq), H₂O₂, MeOH, 50°C.

-

Mechanism: Peroxide attacks the nitrile to form the amide, which hydrolyzes to the acid under basic conditions where the acetal is perfectly stable. Acidify carefully using the "Buffered Workup" (Module A) at the end [2].

Part 4: Validated Synthesis Workflow (Recommended Route)

This route minimizes risk by avoiding strong acids entirely until the final buffered quench.

Figure 2: Optimized TEMPO oxidation workflow for acetonide-protected alcohols.

References

-

Ciriminna, R. & Pagliaro, M. (2010). "Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives." Organic Process Research & Development.

-

Greene, T. W. & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Refer to "Protection for 1,2- and 1,3-Diols").

-

Stocksdale, M. G., et al. (2007).[1] "(S)-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid."[2] Acta Crystallographica Section E. (Provides structural stability data for the related lactone derivative).

-

PubChem Compound Summary. (2024). "(2,2-Dimethyl-1,3-dioxolan-4-yl)acetic acid."[2][3][4][5] National Center for Biotechnology Information.

Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) for specific reagents (TEMPO, Epichlorohydrin, etc.) before use.

Sources

Troubleshooting acetonide deprotection of (2,2-Dimethyl-1,3-dioxolan-4-yl)acetic acid derivatives

Topic: (2,2-Dimethyl-1,3-dioxolan-4-yl)acetic acid Derivatives

Introduction: The Deceptive Simplicity

Deprotecting (2,2-Dimethyl-1,3-dioxolan-4-yl)acetic acid derivatives appears trivial—a standard acid-catalyzed hydrolysis. However, this specific substrate class harbors a "thermodynamic trap." The presence of a carboxylic acid (or ester) side chain

If you are experiencing low yields, "missing" product, or unexpected NMR shifts, you are likely battling unwanted lactonization or water-solubility issues . This guide deconstructs these failure modes and provides validated protocols to regain control.

The Mechanism & The Trap (Visual Analysis)

The critical failure point is not the deprotection itself, but the fate of the resulting transient diol. Under acidic conditions, the free

Figure 1: The Reaction Pathway & Lactonization Trap

Caption: The acid-catalyzed pathway showing the thermodynamic sink (Red) where the diol cyclizes into a lactone under acidic conditions.

Troubleshooting Guide: Diagnosing the Failure

Issue A: "My product disappeared during extraction."

Diagnosis: The deprotected product (3,4-dihydroxybutanoic acid) is a highly polar, low-molecular-weight polyol. It partitions almost exclusively into the aqueous phase.

-

The Fix: Avoid aqueous extraction.

-

Method 1: Use Dowex 50W-X8 (acidic resin). Filter the resin after reaction and concentrate the filtrate.

-

Method 2: Lyophilize the aqueous reaction mixture directly.

-

Method 3: Continuous extraction with n-butanol or EtOAc (requires 24-48h).

-

Issue B: "NMR shows a new carbonyl peak ~1770 cm⁻¹ / 178 ppm."

Diagnosis: You have formed the

-

The Cause: The reaction was too acidic or ran too long. The free carboxylic acid attacked the C4-hydroxyl group.

-

The Fix:

-

If the lactone is not desired: Perform the deprotection on the Ester derivative, not the free acid.

-

If the free acid is required: Use Transacetalization (Method B below) or mild Lewis Acids, and neutralize immediately before concentration.

-

Issue C: "Incomplete conversion / Stalled reaction."

Diagnosis: Equilibrium limitation. Acetone released during hydrolysis inhibits the forward reaction.

-

The Fix:

-

Use a solvent system that consumes acetone (e.g., Methanol -> forms dimethyl acetal).[1]

-

Physically remove acetone via rotary evaporation during the reaction (if using aqueous acid).

-

Optimized Protocols

Method A: Mild Transacetalization (Recommended for Labile Substrates)

Best for: Preventing lactonization and migration.

Instead of using water/acid, we use methanol to "swap" the protecting group. This drives the equilibrium by forming volatile acetone dimethyl acetal.

-

Dissolve substrate (1.0 equiv) in dry Methanol (0.1 M concentration).

-

Add PPTS (Pyridinium p-toluenesulfonate) (0.1 equiv).

-

Note: PPTS is acidic enough to cleave the acetonide but mild enough to minimize lactonization.

-

-

Heat to 40°C or reflux for 2–4 hours.

-

Monitor by TLC.

-

Workup: Add solid

to neutralize. Filter. Concentrate.-

Result: Methyl ester of the diol (usually). If the free acid was the start, you may get the methyl ester product.

-

Method B: Resin-Catalyzed Hydrolysis (Cleanest Isolation)

Best for: Free acids where water solubility is the main headache.

-

Dissolve substrate in THF:Water (4:1).

-

Add Dowex 50W-X8 (H+ form) resin (500 mg per mmol substrate).

-

Pre-wash resin with MeOH to remove colored impurities.

-

-

Stir at Room Temperature.

-

Why? Heterogeneous catalysis is often slower but gentler.

-

-

Workup: Filter off the resin. Rinse with THF.

-

Isolate: Concentrate the filtrate. No extraction required.[2]

Method C: Anhydrous Lewis Acid Cleavage (

)

Best for: Substrates with other acid-sensitive groups.

-

Prepare Catalyst: Grind

with Silica Gel (1:4 ratio) until a free-flowing yellow powder forms. -

Reaction: Add substrate to

(or DCM). Add 15% w/w of the silica catalyst. -

Stir at RT. The acetonide cleaves via coordination of Iron(III) to the dioxolane oxygens.

-

Workup: Filter through a short pad of Celite.

Decision Matrix: Selecting the Right Workflow

Figure 2: Protocol Selection Flowchart

Caption: Decision logic for selecting the deprotection method based on functional group tolerance and desired product.

Comparative Data: Reagent Performance

| Reagent | Conditions | Time | Lactonization Risk | Isolation Ease |

| HCl (1M) | THF/H2O, RT | < 1 h | High | Difficult (Extraction) |

| AcOH (80%) | 60°C | 4-8 h | Moderate | Moderate (Lyophilize) |

| PPTS | MeOH, Reflux | 2-4 h | Low | High (Evaporation) |

| Dowex (H+) | THF/H2O, RT | 6-12 h | Low | Very High (Filtration) |

| FeCl3/SiO2 | CHCl3, RT | 1-3 h | Low | High (Filtration) |

Frequently Asked Questions (FAQ)

Q: Can I use TFA (Trifluoroacetic acid)? A: Yes, but proceed with caution. TFA is non-aqueous initially (DCM/TFA), which prevents early lactonization, but upon adding water to quench, the lactone will form rapidly if not neutralized immediately. TFA removal also requires multiple co-evaporations with toluene.

Q: How do I purify the diol-acid if I can't extract it? A: If you used Method B (Dowex), the product is likely pure enough for the next step. If purification is mandatory, use Reverse Phase Flash Chromatography (C18) eluting with Water/MeOH (0.1% Formic Acid). Normal phase silica will irreversibly bind the polar acid.

Q: I need the free acid, but I keep getting the methyl ester using Method A. A: Method A uses Methanol, which will esterify the carboxylic acid. To get the free acid without lactonizing:

-

Perform Method A to get the Diol-Ester.

-

Saponify (LiOH/THF/H2O) carefully at 0°C.

-

Acidify exactly to pH 4-5 (isoelectric point vicinity) and lyophilize. Do not go to pH 1.

References

-

Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: New Jersey, 2014. (General Acetonide Mechanisms).[3]

-

Kim, K. S.; et al. "Efficient and selective cleavage of acetals and ketals using ferric chloride adsorbed on silica gel."[4] The Journal of Organic Chemistry, 1986 , 51, 404–407.

-

Wu, Y.; et al. "Facile Cleavage of Silyl Protecting Groups with Catalytic Amounts of FeCl3."[5] Synlett, 2006 , 1260-1262.[5] (Demonstrating FeCl3 versatility).

-

Hagiwara, H.; et al. "Silica-supported reagents for organic synthesis." Journal of Chemical Sciences, 2013 , 125, 1493.[6] (Solid support catalysis).[4] [6]

-

PubChem. "(2,2-Dimethyl-1,3-dioxolan-4-yl)acetic acid Compound Summary." (Physical properties and structure).[3][7][8]

Sources

- 1. Dimethyl Acetals [organic-chemistry.org]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. (2,2-Dimethyl-1,3-dioxolan-4-yl)acetic acid | C7H12O4 | CID 14141014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Facile Cleavage of Silyl Protecting Groups with Catalytic Amounts of FeCl3 [organic-chemistry.org]

- 6. ias.ac.in [ias.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. discovery.researcher.life [discovery.researcher.life]

Handling moisture sensitivity of dioxolane-acetic acid intermediates

Technical Support Center: Dioxolane-Acetic Acid Intermediates

A Senior Application Scientist's Guide to Handling Moisture Sensitivity

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges associated with the moisture sensitivity of dioxolane-acetic acid intermediates. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your work. Many active pharmaceutical ingredients (APIs) and their intermediates are hygroscopic, meaning they readily absorb moisture from the atmosphere, which can lead to a host of stability and handling issues.[1][2][3][4]

Part 1: Understanding the Core Challenge: The Dual Nature of Sensitivity

Dioxolane-acetic acid intermediates present a dual challenge. The dioxolane ring, a cyclic acetal, is inherently susceptible to acid-catalyzed hydrolysis, while the carboxylic acid moiety is often hygroscopic, attracting the very water molecules that can facilitate this degradation.

-